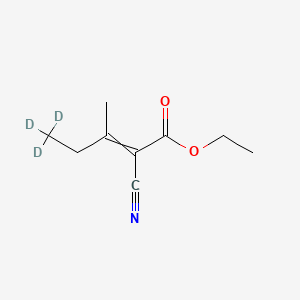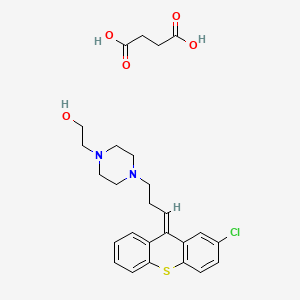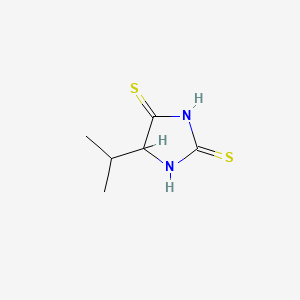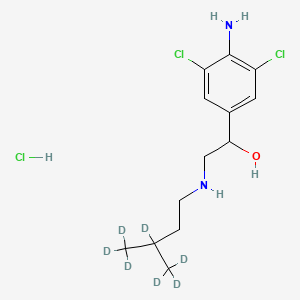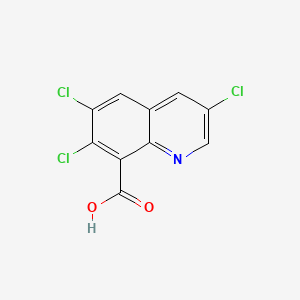
Sodium Diethyldithiocarbamate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Diethyldithiocarbamate-d10 is a biochemical reagent . It is a pale yellow, water-soluble salt . It is used as an enzyme inhibitor and is a stable isotope labelled compound .
Synthesis Analysis
Sodium Diethyldithiocarbamate can be synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
Molecular Structure Analysis
The molecular formula of Sodium Diethyldithiocarbamate-d10 is C5D10NNaS2 and it has a molecular weight of 181.32 . The ligands coordinate via the two sulfur atoms .
Chemical Reactions Analysis
Oxidation of Sodium Diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide . Dithiocarbamates are nucleophiles and thus can be alkylated .
Physical And Chemical Properties Analysis
Sodium Diethyldithiocarbamate-d10 is a white or slightly brown or slightly pink crystalline solid . It is soluble in water . It has a molar mass of 171.259 g/mol .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium Diethyldithiocarbamate-d10 can be achieved through a reaction between diethyldithiocarbamate and sodium deuteroxide.", "Starting Materials": ["Diethyldithiocarbamate", "Sodium deuteroxide"], "Reaction": [ "Step 1: Dissolve diethyldithiocarbamate in a suitable solvent such as ethanol or water.", "Step 2: Add sodium deuteroxide to the solution and stir the mixture for several hours.", "Step 3: Filter the solution to remove any insoluble impurities.", "Step 4: Concentrate the filtrate to obtain crude Sodium Diethyldithiocarbamate-d10.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain the final product." ] } | |
Número CAS |
1261395-23-6 |
Fórmula molecular |
C5H10NNaS2 |
Peso molecular |
181.313 |
Nombre IUPAC |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
Clave InChI |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Sinónimos |
N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Diethyldithio-carbamic Acid-d10 Sodium Salt; Dithiocarb-d10; Dithiocarb-d10 sodium; Ditiocarb-d10 sodium; Imuthiol-d10; Kupral-d10; Soxinol ESL-d10; Thiocarb-d10; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



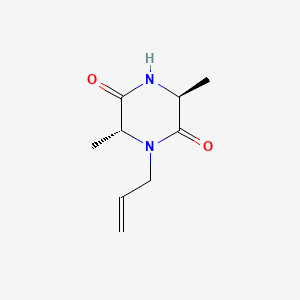
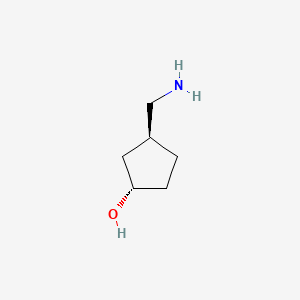
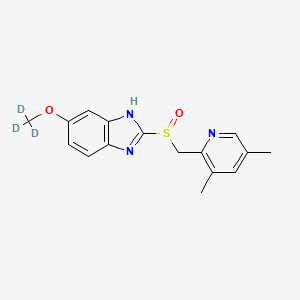

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
